molecular formula C10H11N4Na3O12P2 B12678252 Xanthosine 5'-(trihydrogen diphosphate), trisodium salt CAS No. 84215-50-9

Xanthosine 5'-(trihydrogen diphosphate), trisodium salt

Cat. No.: B12678252
CAS No.: 84215-50-9
M. Wt: 510.13 g/mol
InChI Key: YOOFNMTZQIXWCP-CYCLDIHTSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthosine 5’-(trihydrogen diphosphate), trisodium salt: is a nucleotide derivative that plays a significant role in various biochemical processes. It is a compound with the molecular formula C10H11N4Na3O12P2 and a molecular weight of 510.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt typically involves the phosphorylation of xanthosine. One common method is the reaction of xanthosine with phosphorus oxychloride (POCl3) in the presence of a base, followed by neutralization with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .

Scientific Research Applications

Chemistry: In chemistry, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving enzyme kinetics and nucleotide interactions .

Biology: In biological research, this compound is used to study nucleotide metabolism and its role in cellular processes. It is also utilized in experiments involving nucleic acid synthesis and repair .

Medicine: In the medical field, Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is investigated for its potential therapeutic applications, including its role in antiviral and anticancer treatments .

Industry: Industrially, this compound is used in the production of nucleotide-based products and as a research tool in various biochemical assays .

Mechanism of Action

The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .

Comparison with Similar Compounds

  • Xanthosine 5’-monophosphate (XMP)
  • Xanthosine 5’-triphosphate (XTP)
  • Inosine 5’-monophosphate (IMP)
  • Guanosine 5’-monophosphate (GMP)

Uniqueness: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its specific phosphate group configuration, which allows it to participate in distinct biochemical reactions compared to its monophosphate and triphosphate counterparts. Its trisodium salt form also enhances its solubility and stability in aqueous solutions, making it particularly useful in various experimental setups .

Properties

CAS No.

84215-50-9

Molecular Formula

C10H11N4Na3O12P2

Molecular Weight

510.13 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

YOOFNMTZQIXWCP-CYCLDIHTSA-K

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.